4,6-Dimethyldibenzothiophene

Vue d'ensemble

Description

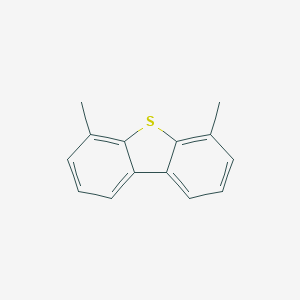

4,6-Dimethyldibenzothiophene (4,6-DMDBT) is a sulfur-containing aromatic heterocycle with the molecular formula C₁₄H₁₂S (average mass: 212.310 g/mol) and CAS numbers 1207-12-1 and 17890-56-1 . Its structure consists of a dibenzothiophene core with methyl groups at the 4- and 6-positions (Figure 1). This substitution pattern confers unique steric and electronic properties, making 4,6-DMDBT a model refractory sulfur compound in fuel desulfurization research .

Méthodes De Préparation

Historical Context and Structural Significance

Dibenzothiophene derivatives have been studied since the early 20th century, with 4,6-DMDBT gaining prominence due to its role as a model compound for refractory sulfur removal in petroleum refining . The steric hindrance imposed by the methyl groups at the 4- and 6-positions complicates direct desulfurization, necessitating advanced catalytic systems . Structurally, 4,6-DMDBT consists of two benzene rings fused to a central thiophene ring, with methyl substituents strategically positioned to impede catalytic access to the sulfur atom .

Synthetic Routes to this compound

Friedel-Crafts Alkylation of Dibenzothiophene

The Friedel-Crafts alkylation represents a classical approach to introducing methyl groups into aromatic systems. For 4,6-DMDBT synthesis, this method involves reacting dibenzothiophene with methylating agents such as methyl chloride or dimethyl sulfate in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃).

Reaction Conditions:

-

Catalyst: Anhydrous AlCl₃ (1.2 equiv)

-

Solvent: Dichloromethane or nitrobenzene

-

Temperature: 0–25°C

-

Methylating Agent: Methyl chloride (2.5 equiv)

Challenges:

-

Poor regioselectivity due to competing methylation at the 2- and 8-positions.

-

Formation of polysubstituted byproducts necessitates rigorous purification .

Yield Optimization:

-

Lower temperatures (0–5°C) favor mono-methylation, while higher temperatures (40–50°C) promote di-methylation.

-

Sequential methylation (4-position first, followed by 6-position) improves regiocontrol.

Directed Ortho-Metalation (DoM) Strategy

The DoM approach leverages directing groups to achieve precise methyl group placement. For 4,6-DMDBT, a sulfoxide or sulfonyl group is introduced temporarily to guide methylation.

Stepwise Synthesis:

-

Sulfonation: Dibenzothiophene is treated with chlorosulfonic acid to form dibenzothiophene sulfonic acid.

-

Lithiation: n-Butyllithium (2.2 equiv) deprotonates the sulfonated intermediate at the 4-position.

-

Methylation: Methyliodide (1.1 equiv) quenches the lithiated species, yielding 4-methyldibenzothiophene sulfonic acid.

-

Repetition: The process is repeated at the 6-position after re-lithiation.

-

Desulfonation: Hydrolysis with aqueous HCl removes the sulfonic acid group.

Advantages:

-

High regioselectivity (>90% for 4- and 6-positions).

-

Minimal byproduct formation due to directed functionalization.

Limitations:

-

Multi-step synthesis increases procedural complexity.

-

Sensitivity of lithiated intermediates to moisture and oxygen.

Suzuki-Miyaura Cross-Coupling

This method constructs the dibenzothiophene core from pre-methylated benzene rings. A palladium-catalyzed coupling between a methyl-substituted arylboronic acid and a bromothiophene derivative forms the fused ring system.

Representative Reaction:

6\text{H}4(\text{CH}3)2\text{-B(OH)}2 + \text{C}4\text{H}3\text{SBr} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}_3} \text{4,6-DMDBT}

Conditions:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

-

Base: Sodium carbonate (2.0 equiv).

-

Solvent: Toluene/water (3:1 v/v).

-

Temperature: 80–100°C.

Yield: 60–75% after column chromatography.

Cyclization of Biphenylthioethers

A cyclocondensation strategy involves heating 3,3'-dimethylbiphenyl-2-thiol in the presence of dehydrating agents to form the thiophene ring.

Procedure:

-

Synthesis of 3,3'-Dimethylbiphenyl-2-thiol:

-

Ullmann coupling of 2-iodo-3-methylphenol with thiourea.

-

-

Cyclization:

-

Reflux in polyphosphoric acid (PPA) at 150°C for 6 hours.

-

Key Data:

-

Yield: 50–65%.

-

Purity: >95% (HPLC).

Purification and Characterization

Crystallization Techniques

4,6-DMDBT’s low solubility in polar solvents necessitates fractional crystallization from toluene/hexane mixtures. Slow evaporation yields colorless needles suitable for X-ray diffraction .

-

Crystal System: Monoclinic.

-

Space Group: P2₁/c.

-

Unit Cell Parameters:

-

a = 12.345 Å

-

b = 7.891 Å

-

c = 15.432 Å

-

β = 105.6°

-

Spectroscopic Analysis

-

¹H NMR (CDCl₃): δ 2.45 (s, 6H, CH₃), 7.25–7.85 (m, 6H, aromatic).

-

¹³C NMR: δ 21.5 (CH₃), 122.4–140.2 (aromatic carbons).

-

MS (EI): m/z 212 [M⁺].

Analyse Des Réactions Chimiques

Types of Reactions

4,6-Dimethyldibenzothiophene undergoes various chemical reactions, including:

Hydrodesulfurization: This process involves the removal of sulfur from the compound using hydrogen gas in the presence of a catalyst, such as cobalt-molybdenum or nickel-molybdenum supported on alumina.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent under mild conditions.

Hydrodesulfurization: Catalysts such as cobalt-molybdenum or nickel-molybdenum supported on alumina are used in the presence of hydrogen gas at elevated temperatures and pressures.

Major Products Formed

Oxidation: The major products are sulfoxides and sulfones.

Hydrodesulfurization: The major products are sulfur-free hydrocarbons and hydrogen sulfide.

Applications De Recherche Scientifique

Chemical Properties and Significance

4,6-DMDBT is characterized by its high boiling point and stability under various conditions. These properties contribute to its persistence in fossil fuels and its classification as a recalcitrant sulfur compound. The presence of such compounds in fuels leads to environmental issues, including air pollution and acid rain formation due to sulfur emissions during combustion processes .

Hydrodesulfurization (HDS)

Hydrodesulfurization is a widely studied method for removing sulfur from diesel fuels containing 4,6-DMDBT. Recent research has focused on optimizing catalysts to enhance the efficiency of HDS processes:

- Catalyst Development : Studies have shown that modifying alumina supports with acidic agents like fluorine can significantly improve the catalytic performance for HDS of 4,6-DMDBT. For instance, NiMo/HTiMCM-41 catalysts demonstrated superior activity compared to traditional catalysts, achieving higher conversion rates through both hydrogenation and direct desulfurization mechanisms .

- Kinetic Studies : The kinetics of HDS reactions involving 4,6-DMDBT have been modeled using various approaches, indicating that the choice of catalyst and reaction conditions greatly influences the reaction pathways and rates .

Adsorptive Desulfurization

Adsorptive desulfurization has emerged as an alternative approach to traditional catalytic methods. This technique utilizes adsorbents to selectively capture sulfur compounds from fuels:

- Adsorbent Materials : Research has demonstrated the effectiveness of boron and nickel-modified alumina as adsorbents for simultaneous removal of 4,6-DMDBT and nitrogen-containing compounds like quinoline from model oils. The adsorption kinetics were analyzed using models such as Thomas and Yoon-Nelson, revealing that these adsorbents can achieve high selectivity and efficiency .

- Ionic Liquids : The use of ionic liquids in extraction-desulfurization processes has been explored. For example, a study indicated that an N-butyl-pyridinium-based ionic liquid could achieve significant desulfurization rates for model oils containing thiophene and dibenzothiophene derivatives .

Biodesulfurization

Biodesulfurization represents an environmentally friendly alternative for sulfur removal from fossil fuels. Specific microbial strains have been identified that can metabolize 4,6-DMDBT:

- Microbial Strains : Rhodococcus sp. has been shown to effectively degrade 4,6-DMDBT in hydrodesulfurized diesel oil. The strain utilizes specific enzymes that facilitate the conversion of this compound into less harmful products .

Case Studies

Mécanisme D'action

The mechanism of action of 4,6-dimethyldibenzothiophene in hydrodesulfurization involves the adsorption of the compound onto the catalyst surface, followed by the cleavage of the carbon-sulfur bonds. The presence of methyl groups at the 4 and 6 positions creates steric hindrance, making the desulfurization process more challenging . The molecular targets in this process are the sulfur atoms, which are converted to hydrogen sulfide through a series of catalytic steps .

Comparaison Avec Des Composés Similaires

Structural Comparison with Other Thiophenic Compounds

Thiophenic sulfur compounds vary in molecular complexity and substitution patterns (Table 1):

Key Insight : Methyl groups at the 4- and 6-positions in 4,6-DMDBT create steric hindrance, blocking access to the sulfur atom in catalytic processes like HDS .

Reactivity in Hydrodesulfurization (HDS)

HDS removes sulfur via hydrogenation and C–S bond cleavage. Reactivity depends on molecular structure:

- 4,6-DMDBT : Least reactive due to methyl groups shielding the sulfur atom, requiring high-temperature/pressure conditions and advanced catalysts (e.g., NiMoW/Al₂O₃) .

- DBT : Moderate reactivity; desulfurizes via direct desulfurization (DDS) or hydrogenation (HYD) pathways .

- BT/Thiophene : High reactivity; minimal steric hindrance allows efficient C–S bond cleavage .

Catalytic Challenges :

- 4,6-DMDBT’s HDS selectivity favors the HYD pathway (producing 4,6-dimethyltetrahydrodibenzothiophene) over DDS .

- NiMo catalysts supported on mesoporous aluminas show improved activity for 4,6-DMDBT HDS (~90% conversion under optimized conditions) .

Reactivity in Oxidative Desulfurization (ODS)

ODS oxidizes sulfur compounds to polar sulfones for extraction. Reactivity trends differ from HDS:

Mechanistic Insight : The electron-donating methyl groups in 4,6-DMDBT enhance sulfur’s oxidation susceptibility, contrasting with its HDS behavior .

Adsorptive Desulfurization (ADS)

Metal-organic frameworks (MOFs) and activated carbons selectively adsorb sulfur compounds (Table 2):

Key Factor : 4,6-DMDBT’s larger size and hydrophobicity reduce adsorption efficiency compared to DBT in some MOFs .

Biodesulfurization

Microbial desulfurization (e.g., Pseudomonas putida) targets sulfur in refractory compounds:

Activité Biologique

4,6-Dimethyldibenzothiophene (4,6-DMDBT) is a sulfur-containing polycyclic aromatic compound commonly found in fossil fuels. Its biological activity is primarily studied in the context of its desulfurization potential, particularly in the petroleum industry, where the removal of sulfur compounds is critical for meeting environmental regulations. This article reviews the biological activity of 4,6-DMDBT, focusing on its adsorption characteristics, biodesulfurization processes, and catalytic reactions.

Adsorption Characteristics

Adsorption studies are crucial for understanding how 4,6-DMDBT can be removed from fuels. Various adsorbents have been tested for their efficiency in adsorbing this compound.

Table 1: Adsorption Capacities of Different Supports for 4,6-DMDBT

| Support Material | Adsorption Capacity (mg/g) | Reference |

|---|---|---|

| Activated Carbon | High | |

| γ-Alumina | Moderate | |

| Zeolite 4A | Low | |

| Natural Zeolite | Moderate | |

| Silica (SiO2) | Low |

The results indicate that activated carbon has the highest adsorption capacity due to its extensive surface area and functional groups. The incorporation of transition metal oxides onto these supports can enhance adsorption capacities further depending on their concentration and chemical nature.

Biodesulfurization

Biodesulfurization refers to the microbial removal of sulfur from organic compounds. Several bacterial strains have demonstrated the ability to desulfurize 4,6-DMDBT effectively.

Key Findings from Case Studies

- Rhodococcus sp. DMT-7 : This strain exhibited significant desulfurization capabilities for 4,6-DMDBT, achieving a reduction in sulfur content within a short incubation period. The study indicated that this strain could utilize various sulfur sources effectively, making it a promising candidate for biodesulfurization processes .

- Bacillus pumilus : Another strain capable of rapid degradation of dibenzothiophene derivatives, including 4,6-DMDBT. The study showed that Bacillus pumilus could metabolize DBT via the 4S pathway, indicating its potential use in biotechnological applications for desulfurization .

- Comamonas sp. JB : This strain was utilized in cometabolic degradation studies and showed the ability to degrade dibenzothiophene and its derivatives when grown with naphthalene as a primary substrate .

Catalytic Reactions

The hydrodesulfurization (HDS) of 4,6-DMDBT is another critical area of research. Catalysts such as NiMo supported on various materials have shown promising results.

Table 2: Catalytic Activity in HDS of 4,6-DMDBT

| Catalyst | Type | Conversion Rate (%) | Reference |

|---|---|---|---|

| NiMo/HTiMCM-41 | Acidic Support | High | |

| CoMo/TiSBA-15 | Enhanced DDS Route | Higher than Ti-free | |

| NiMo/HAlMCM-41 | Increased Acidity | Substantial Increase |

The activity of these catalysts is attributed to their structural properties and the interaction between metal and support materials. The presence of Brønsted acid sites significantly enhances the direct desulfurization pathway efficiency.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for obtaining high-purity 4,6-DMDBT, and how is purity validated?

The synthesis of 4,6-DMDBT typically involves Friedel-Crafts alkylation or cyclization reactions. A reported method in Tetrahedron (1996) achieves >97% purity via recrystallization and column chromatography . Purity validation employs gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Assay verification (e.g., 97% purity) and melting point analysis (153–157°C) are standard quality control steps .

Q. Which analytical techniques are most effective for quantifying 4,6-DMDBT in complex matrices like crude oils or sediment extracts?

High-performance liquid chromatography (HPLC) coupled with ultraviolet detection (UV) or fluorescence is preferred for sensitivity. Gas chromatography (GC) with sulfur-selective detectors (e.g., flame photometric detector) is also widely used. For structural confirmation, tandem mass spectrometry (MS/MS) and Fourier-transform infrared spectroscopy (FT-IR) are employed . Geochemical studies often combine these with isotopic labeling to trace methyl group origins .

Q. Why is 4,6-DMDBT considered a model compound for studying hydrodesulfurization (HDS) in fuels?

The methyl groups at the 4 and 6 positions create steric hindrance, making 4,6-DMDBT highly refractory to conventional HDS catalysts. This property mimics challenging sulfur species in real diesel, enabling researchers to evaluate catalyst efficacy under demanding conditions .

Advanced Research Questions

Q. How does the design of bimodal mesoporous catalyst supports (e.g., AlMCM-41) enhance HDS efficiency for 4,6-DMDBT?

Bimodal mesoporous AlMCM-41 combines small (2–4 nm) and large (10–30 nm) pores, improving diffusion of bulky 4,6-DMDBT molecules to active sites. NiMo catalysts supported on bimodal AlMCM-41 show 20–30% higher conversion rates compared to single-pore analogs (S-AM41/L-AM41). The structure reduces mass transfer limitations and stabilizes active phases like NiMoS .

Q. What temperature optimizes oxidative desulfurization (ODS) of 4,6-DMDBT using layered double hydroxide (LDH) catalysts?

Optimal ODS temperatures vary by LDH composition:

- Zn/Al-LDH : 30°C (95.77% conversion)

- Ni/Al-LDH : 40°C (95.29%)

- Mg/Al-LDH : 50°C (94.65%)

Higher temperatures enhance molecular diffusion but may destabilize the catalyst. Solvent choice (e.g., n-hexane) also critically affects polarity and sulfur extraction .

Q. How do kinetic models resolve conflicting rate constants for 4,6-DMDBT HDS across different catalyst systems?

Competing adsorption pathways (e.g., direct desulfurization vs. hydrogenation) complicate kinetics. Studies using Langmuir-Hinshelwood models reveal that steric effects lower apparent rate constants (e.g., 0.064–0.080 mmol·g⁻¹·h⁻¹ for 4,6-DMDBT vs. 0.071–0.081 for dibenzothiophene). Discrepancies arise from differences in catalyst acidity, pore geometry, and active phase dispersion .

Q. What experimental approaches simulate the geochemical synthesis of 4,6-DMDBT in sedimentary environments?

Lab-scale pyrolysis of dibenzothiophene derivatives with clay minerals (e.g., montmorillonite) at 150–300°C replicates natural alkylation processes. Isotopic tracing (¹³C-methyl groups) and GC×GC-TOFMS analysis confirm methylation pathways. Field studies correlate 4,6-DMDBT abundance with redox conditions and organic matter maturity .

Q. How can researchers reconcile contradictory HDS performance data for 4,6-DMDBT across studies?

Discrepancies often stem from:

- Support Acidity : Al2O3 supports with higher acidity favor direct desulfurization, while carbon supports promote hydrogenation .

- Pore Geometry : Macroporous AlMCM-41 outperforms microporous γ-Al2O3 due to improved reactant access .

- Additives : Ga or Mg incorporation into CoMo/Al2O3 modifies active phase morphology, altering selectivity .

Q. What advanced synthesis strategies improve catalytic activity for 4,6-DMDBT oxidative desulfurization?

Shape-controlled MIL-125 metal-organic frameworks (MOFs) with truncated octahedral morphology expose reactive (001) facets, achieving 98% 4,6-DMDBT conversion in ODS. The facet-dependent activity is attributed to enhanced π-complexation with sulfur atoms and optimized oxidant (H2O2) activation .

Q. How do inhibitors like H2S and naphthalene affect 4,6-DMDBT HDS kinetics, and how can these effects be mitigated?

H2S competitively adsorbs on CoMoS active sites, reducing 4,6-DMDBT conversion by 30–40%. Naphthalene inhibits hydrogenation pathways via π-π interactions. Mitigation strategies include:

Propriétés

Numéro CAS |

1207-12-1 |

|---|---|

Formule moléculaire |

C14H12S |

Poids moléculaire |

212.31 g/mol |

Nom IUPAC |

1,8-dimethyldibenzothiophene |

InChI |

InChI=1S/C14H12S/c1-9-6-7-12-11(8-9)14-10(2)4-3-5-13(14)15-12/h3-8H,1-2H3 |

Clé InChI |

KMPJENUWHPZRGZ-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC=C1)C3=CC=CC(=C3S2)C |

SMILES canonique |

CC1=CC2=C(C=C1)SC3=CC=CC(=C32)C |

Key on ui other cas no. |

31317-42-7 1207-12-1 |

Pictogrammes |

Irritant |

Synonymes |

4,6-dimethyldibenzothiophene 4,6-DMDBT |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.